molecular formula C19H19ClN2O3 B4878520 methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride

methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride

Cat. No. B4878520
M. Wt: 358.8 g/mol
InChI Key: JOHLEYQKIRGIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride, also known as MAFP, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that regulate pain, inflammation, and other physiological processes. Inhibition of FAAH by MAFP has been shown to have potential therapeutic applications in pain management, inflammation, and anxiety.

Mechanism of Action

Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride works by inhibiting FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride increases levels of endocannabinoids, which can reduce pain, inflammation, and anxiety. Endocannabinoids also play a role in reward processing, which is why methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride has been studied for its potential use in treating drug addiction.
Biochemical and Physiological Effects:
methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride has been shown to have a number of biochemical and physiological effects. In preclinical studies, methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride has been shown to increase levels of endocannabinoids, which can reduce pain and inflammation. methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride has been studied for its potential use in treating drug addiction, as endocannabinoids play a role in reward processing.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride in lab experiments is that it is a potent and selective inhibitor of FAAH. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of using methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride is that it is not very stable and can degrade over time. Additionally, methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride. One area of research is the potential use of methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride in treating chronic pain and inflammation. Another area of research is the potential use of methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride in treating anxiety disorders. Additionally, methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride has been studied for its potential use in treating drug addiction, and further research in this area could lead to the development of new treatments for addiction. Finally, further research is needed to better understand the biochemical and physiological effects of methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride, as well as its potential limitations and side effects.

Synthesis Methods

Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride can be synthesized using a multistep process. The first step involves the reaction of 4-(2-furyl)benzoic acid with thionyl chloride to form 4-(2-furyl)benzoyl chloride. The second step involves the reaction of 4-(2-furyl)benzoyl chloride with 5-(pyridin-3-ylmethylamino)methylfuran-2-carbaldehyde to form methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride.

Scientific Research Applications

Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride has been extensively studied for its potential therapeutic applications in pain management, inflammation, and anxiety. In preclinical studies, methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride has been shown to increase levels of endocannabinoids, which can reduce pain and inflammation. methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride has been studied for its potential use in treating drug addiction, as endocannabinoids play a role in reward processing.

properties

IUPAC Name

methyl 4-[5-[(pyridin-3-ylmethylamino)methyl]furan-2-yl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3.ClH/c1-23-19(22)16-6-4-15(5-7-16)18-9-8-17(24-18)13-21-12-14-3-2-10-20-11-14;/h2-11,21H,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHLEYQKIRGIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[5-[(pyridin-3-ylmethylamino)methyl]furan-2-yl]benzoate;hydrochloride

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